molecular formula C13H10N4O2 B8352650 5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole

5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole

Cat. No.: B8352650
M. Wt: 254.24 g/mol
InChI Key: GAVDAFXTYZPMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that contains both pyridine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the oxadiazole ring or the pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of oxadiazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to DNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Pyridyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(2-Pyridyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Uniqueness

5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is unique due to the presence of both pyridine and methoxy-substituted pyridine rings, which can impart specific electronic and steric properties. These properties might influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H10N4O2/c1-18-10-6-9(7-14-8-10)13-16-12(17-19-13)11-4-2-3-5-15-11/h2-8H,1H3

InChI Key

GAVDAFXTYZPMHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2=NC(=NO2)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a similar fashion, 5-methoxynicotinoyl chloride was prepared from 5-methoxynicotinic acid hydrochloride (112.7 mg, 0.59 mmoles). Treatment of the acid chloride with pyrid-2-ylamidoxime (80.8 mg, 0.59 mmol) and triethylamine (0.3 mL) in dichloromethane (2 mL), followed by heating in dimethylformamide (1 mL) at 120° C. for 2.5 hours afforded 25 mg (17%) of 3-(2-pyridyl)-5-(5-methoxy-pyrid-3-yl)-1,2,4-oxadiazole.
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0 (± 1) mol
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112.7 mg
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reactant
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[Compound]
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acid chloride
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0 (± 1) mol
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reactant
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[Compound]
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pyrid-2-ylamidoxime
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80.8 mg
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0.3 mL
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reactant
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1 mL
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reactant
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2 mL
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solvent
Reaction Step Six

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